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molecular formula C12H10ClNO2 B8498240 Methyl 2-chloro-3-(1-cyanocyclopropyl)benzoate

Methyl 2-chloro-3-(1-cyanocyclopropyl)benzoate

Cat. No. B8498240
M. Wt: 235.66 g/mol
InChI Key: GRVQSAHYPSLSOG-UHFFFAOYSA-N
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Patent
US08324395B2

Procedure details

Using methyl 2-chloro-3-(1-cyanocyclopropyl)benzoate (684 mg, 2.90 mmol), lithium hydroxide•monohydrate (207 mg, 4.93 mmol), tetrahydrofuran (10 mL), methanol (3 mL) and water (3 mL) as starting materials, and in the same manner as in Example A1(iii), the title compound (457 mg, 71%) was obtained as a white powder.
Quantity
684 mg
Type
reactant
Reaction Step One
[Compound]
Name
lithium hydroxide•monohydrate
Quantity
207 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([C:12]2([C:15]#[N:16])[CH2:14][CH2:13]2)=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].O1CCCC1.CO>O>[Cl:1][C:2]1[C:11]([C:12]2([C:15]#[N:16])[CH2:14][CH2:13]2)=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
684 mg
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC=C1C1(CC1)C#N
Step Two
Name
lithium hydroxide•monohydrate
Quantity
207 mg
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC=C1C1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 457 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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